molecular formula C12H7ClO4 B2471990 2-Chloro-4-(5-formylfuran-2-yl)benzoic acid CAS No. 445405-01-6

2-Chloro-4-(5-formylfuran-2-yl)benzoic acid

Cat. No.: B2471990
CAS No.: 445405-01-6
M. Wt: 250.63
InChI Key: NKOOGQMTCBAJNO-UHFFFAOYSA-N
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Description

2-Chloro-4-(5-formylfuran-2-yl)benzoic acid is an organic compound with the molecular formula C12H7ClO4 and a molecular weight of 250.63 g/mol. This compound has garnered attention for its diverse applications in scientific research and industry.

Mechanism of Action

Preparation Methods

The synthesis of 2-Chloro-4-(5-formylfuran-2-yl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 5-formylfuran-2-ylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures around 80-100°C .

Chemical Reactions Analysis

2-Chloro-4-(5-formylfuran-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Scientific Research Applications

2-Chloro-4-(5-formylfuran-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a biochemical tool in proteomics research.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

2-Chloro-4-(5-formylfuran-2-yl)benzoic acid can be compared with similar compounds such as:

    4-(5-Formylfuran-2-yl)benzoic acid: Lacks the chlorine atom, making it less reactive in substitution reactions.

    2-Chloro-4-fluoro-5-nitrobenzoic acid: Contains a nitro group instead of a formyl group, leading to different chemical properties and reactivity.

    2-(5-Formylfuran-2-yl)benzoic acid: Similar structure but lacks the chlorine atom, affecting its reactivity and applications.

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Properties

IUPAC Name

2-chloro-4-(5-formylfuran-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO4/c13-10-5-7(1-3-9(10)12(15)16)11-4-2-8(6-14)17-11/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOOGQMTCBAJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=O)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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